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molecular formula C9H10BrNO B1502740 2-Bromo-6-cyclobutoxypyridine CAS No. 891842-80-1

2-Bromo-6-cyclobutoxypyridine

Cat. No. B1502740
M. Wt: 228.09 g/mol
InChI Key: KBBNPYQELNBTGD-UHFFFAOYSA-N
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Patent
US08664220B2

Procedure details

Cyclobutanol (0.470 mL, 6 mmol) was dissolved in toluene (2 mL) and sodium hydride (60% in mineral oil, 0.240 g, 6 mmol) was added. The reaction was stirred at room temperature for 10 minutes then 2,6-dibromo-pyridine (0.710 g, 3 mmol) was added. The reaction was heated to 110° C. for 16 hours then cooled to room temperature, filtered through Celite, and purified on silica gel (0-5% EtOAc in hexanes) to give the title compound.
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:5])[CH2:4][CH2:3][CH2:2]1.[H-].[Na+].[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](Br)[N:10]=1>C1(C)C=CC=CC=1>[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:5][CH:1]2[CH2:4][CH2:3][CH2:2]2)[N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.47 mL
Type
reactant
Smiles
C1(CCC1)O
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.24 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.71 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 110° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
purified on silica gel (0-5% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=NC(=CC=C1)OC1CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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